molecular formula C2H4N4O B7778766 5-amino-1,2-dihydro-1,2,4-triazol-3-one

5-amino-1,2-dihydro-1,2,4-triazol-3-one

Cat. No.: B7778766
M. Wt: 100.08 g/mol
InChI Key: XOHBRLLZSIGHDE-UHFFFAOYSA-N
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Description

Overview of the 1,2,4-Triazole (B32235) Ring System in Contemporary Chemical Research

The 1,2,4-triazole ring is a robust and stable aromatic system that has captured the attention of researchers for decades. japer.innih.gov Its unique structural features, including the capacity for hydrogen bonding and its polar nature, contribute to its widespread use. nih.govnih.gov In contemporary chemical research, 1,2,4-triazole derivatives are investigated for a vast array of applications, ranging from medicinal chemistry to materials science. japer.innih.gov

The versatility of the 1,2,4-triazole nucleus is evident in the numerous clinically available drugs that incorporate this scaffold. japer.innih.gov These include well-known antifungal agents, antivirals, and anticancer drugs. dergipark.org.trnih.gov Beyond pharmaceuticals, 1,2,4-triazoles are integral to the development of agrochemicals, corrosion inhibitors, and energetic materials. nih.govnih.gov The stability of the triazole ring and its ability to be readily functionalized make it an attractive building block in the synthesis of complex molecules. eurekaselect.com

Foundational Importance of 5-amino-1,2-dihydro-1,2,4-triazol-3-one as a Synthetic Precursor and Molecular Scaffold

Within the extensive family of 1,2,4-triazole derivatives, this compound, also known by its tautomeric form 5-amino-3-mercapto-1,2,4-triazole, serves as a critical starting material and molecular scaffold. google.com Its bifunctional nature, possessing both an amino group and a reactive carbonyl (or thione) group, allows for a multitude of chemical transformations. This makes it a valuable precursor for the synthesis of a wide range of more complex heterocyclic systems. google.com

The reactivity of its functional groups enables chemists to build upon its core structure, introducing various substituents and fusing other rings to create novel compounds with tailored properties. For instance, the amino group can be readily acylated, alkylated, or converted into a diazonium salt for further reactions. mdpi.com The carbonyl/thione group provides a handle for nucleophilic attack or for building fused ring systems. The compound's utility is underscored by its commercial availability and relatively low cost, which facilitates its use in both academic and industrial research settings. google.com

Below is a table summarizing key properties of this compound:

PropertyValue
Molecular Formula C₂H₄N₄O
Molar Mass 100.08 g/mol
Appearance White to off-white crystalline powder
Tautomeric Forms Exists in equilibrium with 5-amino-1H-1,2,4-triazol-3-ol and other tautomers.

Historical Development and Current Trends in Academic Research on this compound and Analogous Structures

The study of 1,2,4-triazoles dates back to the late 19th century, with the first synthesis of the parent ring system being a significant milestone. nih.gov Early research focused on understanding the fundamental reactivity and properties of this heterocyclic system. Over the 20th century, the discovery of the biological activities of various triazole derivatives spurred a massive wave of research in medicinal and agricultural chemistry. japer.innih.gov

The development of synthetic methodologies has been a continuous area of focus. Classical methods for constructing the 1,2,4-triazole ring include the Pellizzari and Einhorn–Brunner reactions. researchgate.net More recently, modern synthetic techniques such as microwave-assisted synthesis and multicomponent reactions have been employed to create libraries of triazole derivatives more efficiently. nih.govmdpi.commdpi.com

Current research trends continue to expand on the foundational knowledge of 1,2,4-triazoles. There is a significant focus on the development of novel synthetic routes that are more efficient and environmentally friendly ("green chemistry"). nih.gov Furthermore, the exploration of this compound and its analogs as scaffolds for new materials, including energetic compounds and functional polymers, is a growing area of interest. nih.govrsc.org The unique coordination properties of the triazole ring also make it a subject of study in the field of coordination chemistry and the development of metal-organic frameworks (MOFs). nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1,2-dihydro-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4O/c3-1-4-2(7)6-5-1/h(H4,3,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHBRLLZSIGHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=O)NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=NC(=O)NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Amino 1,2 Dihydro 1,2,4 Triazol 3 One and Its Derivatives

Direct Cyclization and Condensation Approaches for the 1,2,4-Triazole (B32235) Ring System

Direct condensation and cyclization reactions represent the most traditional and straightforward methods for constructing the 1,2,4-triazole ring. These methods typically involve the reaction of a guanidine (B92328) derivative with a carboxylic acid or its equivalent, followed by an intramolecular cyclization to form the stable aromatic ring.

A prevalent and robust method for synthesizing 5-substituted-3-amino-1,2,4-triazoles is the direct condensation of aminoguanidine (B1677879) bicarbonate with various carboxylic acids. researchgate.netmdpi.com This approach is attractive due to the availability of the starting materials. researchgate.net The reaction mechanism generally proceeds through the formation of a guanyl hydrazide intermediate, which is then cyclized, often under acidic conditions and heat, to yield the triazole ring. mdpi.com

The process often begins with the treatment of aminoguanidine bicarbonate with an acid, such as hydrochloric acid (HCl), to form the more reactive aminoguanidine salt. mdpi.com This salt is then reacted with a carboxylic acid. Microwave-assisted synthesis has emerged as an efficient technique for this transformation, significantly reducing reaction times and often improving yields. mdpi.com For instance, a general protocol involves irradiating a mixture of aminoguanidine hydrochloride and a carboxylic acid at high temperatures (e.g., 180 °C) in a sealed vessel. mdpi.com This method is suitable for both volatile aliphatic and solid aromatic carboxylic acids. mdpi.com

The reaction of aminoguanidine with dicarboxylic acids like malonic acid can lead to different products depending on the reaction conditions. It can produce 5-amino-1,2,4-triazol-3-ylacetic acid or bis(5-amino-1,2,4-triazol-3-yl)methane. researchgate.net Optimization studies have examined the influence of reactant ratios, concentration, temperature, and time on the yield of the intermediate guanylhydrazides to steer the reaction toward the desired product. researchgate.net

The versatility of this method is demonstrated by the range of substituents that can be introduced at the 5-position of the triazole ring, depending on the choice of the carboxylic acid precursor.

Table 1: Examples of 5-Substituted 3-Amino-1,2,4-triazoles via Microwave-Assisted Condensation

In line with the principles of green chemistry, significant efforts have been directed towards developing catalyst-free and environmentally benign synthetic methods. The synthesis of amino-triazoles in aqueous media without the need for a catalyst represents a sustainable alternative to traditional methods. nih.gov

One such approach involves the cycloaddition reactions between N,N-dimethylenaminones and tosyl azide (B81097), which efficiently produces 4-acyl-NH-1,2,3-triazoles. nih.gov This particular method is highlighted by its use of water as the sole medium, the absence of any catalyst or additive, and mild reaction conditions (e.g., stirring at 40 °C). nih.gov While this example yields 1,2,3-triazoles, the principles are applicable to the broader goal of green triazole synthesis.

Solvent-free synthesis by grinding is another eco-friendly technique. For example, 4-amino-5-substituted-1,2,4-triazole-3-thiones have been prepared by grinding substituted aromatic or aliphatic acids with symmetrical dithiocarbohydrazones, using phosphorus pentachloride as a catalyst. scientific.net This method avoids organic solvents and can lead to significantly improved yields. scientific.net The development of water-compatible catalytic systems, such as specific copper(I) complexes, also facilitates triazole synthesis under green conditions, allowing reactions to proceed efficiently in water, often enhanced by ultrasound. acs.org

Multi-Component Reaction (MCR) Strategies for Assembling 1,2,4-Triazole Scaffolds

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing the construction of complex molecules in a single step from three or more starting materials. This strategy offers high atom economy and efficiency.

The fusion of a 1,2,4-triazole ring with a pyrimidine (B1678525) ring results in nih.govacs.orgrsc.orgtriazolo[4,3-a]pyrimidines, a class of heterocyclic compounds accessible through MCRs. A common strategy involves the one-pot, three-component reaction of a 5-amino-1,2,4-triazole derivative, an aldehyde, and a β-ketoester like ethyl acetoacetate. mdpi.com

For instance, a series of new nih.govacs.orgrsc.orgtriazolo[4,3-a]pyrimidine derivatives has been prepared from 5-amino-1-phenyl-1H-1,2,4-triazoles, various aromatic aldehydes, and ethyl acetoacetate. mdpi.com These reactions can be catalyzed by an organocatalyst and are typically carried out by heating the components in a solvent such as ethanol (B145695). mdpi.com Similarly, another three-component reaction utilizes 3-amino-1,2,4-triazole, a suitable carboxaldehyde, and 3-indolyl-3-oxopropanenitrile in the presence of a base like triethylamine (B128534) to produce novel triazolopyrimidine derivatives. japsonline.com These methods are valued for their operational simplicity and the ability to generate a library of structurally diverse compounds with good yields. mdpi.comjapsonline.com

Table 2: Examples of Triazolopyrimidine Derivatives from Three-Component Reactions

Ring-Closing and Rearrangement Reactions in the Synthesis of 5-amino-1,2-dihydro-1,2,4-triazol-3-one Analogues

Ring-closing reactions are fundamental to the synthesis of nearly all heterocyclic systems. In the context of triazoles, these cyclizations can be triggered by various means, and rearrangement reactions can offer pathways to specific isomers.

While the primary focus is on 1,2,4-triazoles, the synthesis of their 1,2,3-triazole isomers is also of great interest. The 5-amino-1,2,3-triazole scaffold is a privileged structural motif. rsc.org A transition-metal-free strategy has been developed to construct these compounds from carbodiimides and diazo compounds. rsc.orgrsc.org This method proceeds through a cascade nucleophilic addition/cyclization process under mild conditions. rsc.orgrsc.org

Another approach involves a one-pot reaction of propargylamines with aryl azides. researchgate.net In this process, a base mediates the isomerization of the propargylamine (B41283) to an allenamine intermediate, which then undergoes cyclization with the azide to form the 5-amino-1,2,3-triazole product. researchgate.net Dipolar azide-nitrile cycloaddition is another key strategy, which can be followed by a Dimroth rearrangement to access a variety of 5-amino-1,2,3-triazole derivatives. researchgate.netresearchgate.net These methods showcase the diverse reactivity patterns that can be exploited to build the triazole ring system.

Dehydrosulfurization-Based Syntheses of 1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazole derivatives frequently employs methods involving the removal of sulfur from a precursor molecule. One efficient procedure for creating 5-substituted 3-amino-1,2,4-triazoles involves a one-pot reaction that utilizes thiourea, dimethyl sulfate, and various hydrazides. mdpi.com Another prominent dehydrosulfurization approach begins with the formation of unsymmetrically substituted thioureas. These intermediates undergo a one-pot S-alkylation, often with a reagent like 1,3-propane sultone, followed by condensation with a variety of hydrazides to yield the desired polysubstituted amino-1,2,4-triazoles. mdpi.com

Intramolecular Cyclization and Subsequent Ring Opening in Functionalized 5-Amino-Triazoles

The transformation of functionalized 5-amino-triazoles can proceed through intramolecular cyclization followed by a ring-opening event to yield novel heterocyclic systems. An efficient pathway to 2-substituted 1H-imidazole derivatives has been developed based on the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. researchgate.netmdpi.com This approach involves the intramolecular cyclization of 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazoles. mdpi.com The reaction cascade continues with the opening of the triazole ring and the insertion of a carbene intermediate, which is formed in situ, into the O-H bond of various alcohols under acidic conditions. mdpi.com This method highlights the utility of the amino-triazole scaffold as a precursor to other important heterocyclic structures through a sequence of ring closure and subsequent cleavage. researchgate.netmdpi.com

Strategic Derivatization of the this compound Core

The 5-amino-1,2,4-triazol-3-one nucleus serves as a versatile platform for the development of a wide array of functionalized molecules. Strategic derivatization allows for the fine-tuning of the compound's properties for various research applications.

Directed Modification of Side Chains and Substituents

Targeted modifications of the side chains and substituents on the triazole ring are a primary strategy for creating diverse chemical libraries. A notable example is the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. nih.gov In this method, N-guanidinosuccinimide is reacted with various amines under microwave irradiation, leading to a tandem nucleophilic ring opening and cyclocondensation to form the 1,2,4-triazole ring with a modified propanamide side chain. nih.gov The choice of amine dictates the final substituent, allowing for a high degree of variability. nih.gov

Another key strategy involves the introduction of amino acid fragments to the 1,2,4-triazole core. nih.gov Furthermore, the Buchwald-Hartwig cross-coupling reaction has been effectively used to create N-aryl and N,N-diaryl substituted 5-amino-1,2,3-triazoles, demonstrating a powerful method for adding complex aryl substituents to the amino group of the triazole. mdpi.com

Preparation of Novel Functionalized Derivatives for Specific Research Endeavors

The synthesis of novel triazole derivatives is often driven by the search for compounds with specific biological or material properties. Research has focused on creating derivatives for a range of applications, from agriculture to medicine.

For instance, a series of 1,2,4-triazole derivatives incorporating amino acid fragments were designed and synthesized based on the structure of the fungicide mefentrifluconazole. nih.gov Several of these compounds exhibited broad-spectrum fungicidal activities against various phytopathogenic fungi. nih.gov In the field of medicinal chemistry, novel 5-amino- mdpi.comnih.govnih.govtriazole derivatives have been synthesized and evaluated for their anticancer activity against liver and breast cancer cell lines. researchgate.net Other research has led to the discovery of 5-amino-1,2,3-triazole-4-carboxamides as a novel series of compounds active against Trypanosoma cruzi, the parasite responsible for Chagas' disease. nih.gov Additionally, a series of 1,2,4-triazole derivatives were synthesized and investigated for their potential as neuroprotective agents against ischemic brain injury, with one derivative showing promise in a rat model of middle cerebral artery occlusion. nih.gov

The following table summarizes selected examples of functionalized derivatives and their intended research applications.

Interactive Table: Functionalized 5-Amino-1,2,4-triazole Derivatives and Research Applications
Derivative Class Key Starting Materials Research Endeavor Citation(s)
N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides Succinic anhydride, Aminoguanidine hydrochloride, Various amines Development of novel chemical entities nih.gov
1,2,4-Triazole derivatives with amino acid fragments 4-Nitroacetophenone, Amino acids Discovery of new fungicides nih.gov
5-Amino-1,2,3-triazole-4-carboxamides Substituted oxadiazolyl acetonitrile (B52724), Azides Treatment of Chagas' disease nih.gov
Fused and substituted mdpi.comnih.govnih.govtriazoles Various triazole precursors Anticancer drug discovery researchgate.net
Substituted 1,2,4-triazole derivatives Various precursors Neuroprotection against ischemic stroke nih.gov

Mechanistic Investigations of Synthesis Reactions Involving this compound Precursors

Understanding the reaction mechanisms underlying the synthesis of 5-amino-1,2,4-triazole derivatives is crucial for optimizing reaction conditions and predicting product outcomes.

Elucidation of Proposed Mechanistic Pathways

Mechanistic studies, combining experimental evidence with computational analysis, have shed light on the complex reaction pathways involved in triazole synthesis. For the formation of 2-(1H-1,2,4-triazol-3-yl)acetates from the reaction of 3-imino-3-alkoxy-2-methylpropanoates with formylhydrazide, a proposed mechanism suggests that the reaction regioselectivity depends on the structure of the intermediate carboxyimidates. nih.gov

In a different system, the reaction between 1,2,3-triazines and amidines was investigated through ¹⁵N-labeling, kinetic studies, and computational modeling. nih.gov These investigations revealed that the reaction proceeds through a stepwise addition/N₂ elimination/cyclization pathway, rather than a conventional Diels-Alder/retro-Diels-Alder sequence. nih.gov The rate-limiting step was identified as the initial nucleophilic attack of the amidine on a carbon atom of the azine ring. nih.gov

For the synthesis of 5-amino-1,2,3-triazole derivatives via dipolar azide-nitrile cycloaddition followed by a Dimroth rearrangement, a plausible mechanism has been proposed. researchgate.net Similarly, the synthesis of formyltriazoles from α-bromoacroleins and azides is thought to proceed via a cycloaddition process facilitated by the electron-withdrawing bromine substituent, followed by the elimination of HBr to form the aromatic triazole ring. beilstein-journals.org The synthesis of 5-amino-3-aminomethyl-1,2,4-triazole dihydrochloride (B599025) from aminoguanidine bicarbonate and phthalimidoglycine proceeds through a defined sequence of condensation, cyclization, and subsequent hydrolysis. google.com

The following table provides an overview of selected synthetic methods for 1,2,4-triazole derivatives.

Interactive Table: Selected Synthetic Methodologies for 1,2,4-Triazole Derivatives
Method Starting Materials Reagents/Conditions Product Type Yield Citation(s)
Microwave-Assisted Synthesis N-guanidinosuccinimide, Morpholine (B109124) Acetonitrile, 170°C, 25 min N-morpholino-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide Good nih.gov
Microwave-Assisted Condensation Aminoguanidine hydrocarbonate, Propionic acid HCl, 180°C, 3 h (solvent-free) 3-Amino-5-ethyl-1,2,4-triazole 87% mdpi.com
Microwave-Assisted Condensation Aminoguanidine hydrocarbonate, Benzoic acid HCl, i-PrOH, 180°C, 3 h 3-Amino-5-phenyl-1,2,4-triazole 95% mdpi.com
Cyclization of Aroylaminoguanidines Benzoylaminoguanidine Water, Reflux 5-Amino-3-phenyl-1,2,4-triazole Low (with ethoxide) researchgate.net

Application of Control Experiments in Reaction Mechanism Determination

Control experiments are fundamental in elucidating the mechanistic pathways of chemical reactions, and the synthesis of 5-amino-1,2,4-triazol-3-one derivatives is no exception. By systematically altering reaction variables and observing the outcomes, researchers can infer the roles of various species and the sequence of bond-forming and breaking events.

A key example is the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid from aminoguanidine and malonic acid in an acidic aqueous solution. researchgate.net In this process, a significant byproduct, bis(5-amino-1,2,4-triazol-3-yl)methane, can also be formed. researchgate.net The investigation into how the molar ratios of reactants and the acidity of the medium affect the yields of the desired product versus the byproduct serves as a crucial set of control experiments. researchgate.net For instance, by varying the ratio of aminoguanidine to malonic acid, researchers can determine the stoichiometry that favors the formation of the mono-triazole product over the bis-triazole byproduct. researchgate.net

These experiments demonstrate that the reaction proceeds through intermediates like malonic acid guanylhydrazide (GH) and dimalonic acid guanylhydrazide (DGH), which then cyclize. researchgate.net Monitoring the concentration of these intermediates over time under different conditions provides insight into the reaction kinetics and the pathways leading to each final product. researchgate.net Similarly, in the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, the observation that the reaction fails with less nucleophilic aromatic amines under conditions successful for aliphatic amines led to proposing an alternative pathway. nih.govrsc.org This comparative approach, a form of control experiment, was essential for developing a successful protocol for a wider range of derivatives. nih.govrsc.org Such controlled studies are vital for rationalizing reaction outcomes and designing more efficient and selective synthetic routes. rsc.org

Optimization Parameters in the Synthesis of this compound and Related Structures

The efficient synthesis of this compound and its analogues is highly dependent on the careful optimization of several key parameters. These include the molar ratios of reactants, temperature, reaction duration, and the choice of solvent.

Influence of Reactant Molar Ratios and Concentrations on Reaction Yields

The stoichiometry of the reactants is a critical factor that directly influences the yield and purity of the final product. In the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid, the molar ratio of aminoguanidine, malonic acid, and hydrochloric acid was systematically varied to find the optimal conditions for the formation of the guanylhydrazide intermediate. researchgate.net It was found that a molar ratio of malonic acid to aminoguanidine hydrochloride of 1:1, with an HCl concentration of 1.15 moles per mole of aminoguanidine, provided favorable results. researchgate.net

In the microwave-assisted synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, altering the molar ratio of the N-guanidinosuccinimide intermediate to the amine nucleophile had a significant impact on the reaction yield. For example, in the synthesis of the morpholino-substituted derivative, increasing the morpholine from 1.5 equivalents to 2.0 and then 3.0 equivalents relative to the N-guanidinosuccinimide was explored to optimize the yield. nih.gov Similarly, for the synthesis of 5-substituted 3-amino-1,2,4-triazoles from carboxylic acids and aminoguanidine bicarbonate, using 1.2 millimoles of the carboxylic acid for every 1.0 millimole of aminoguanidine was found to be effective. mdpi.com

ProductReactant AReactant BMolar Ratio (A:B)Yield (%)Reference
N-morpholino-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamideN-guanidinosuccinimideMorpholine1:1.563 nih.gov
N-morpholino-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamideN-guanidinosuccinimideMorpholine1:268 nih.gov
3-Amino-5-butyl-1,2,4-triazoleAminoguanidine BicarbonateValeric Acid1:1.285 mdpi.com
5-Amino-3-aminomethyl-1,2,4-triazole dihydrochlorideAminoguanidine bicarbonatePhthalimidoglycine1:1Not specified, but method described as improved google.com

Systemic Control of Temperature and Reaction Time in Synthesis

Temperature and reaction time are intrinsically linked parameters that must be precisely controlled to maximize product yield and minimize the formation of impurities. In the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid derivatives via conventional heating, the optimal temperature range for the formation of the guanylhydrazide intermediate was found to be 60–70°C with a reaction time of 50–70 minutes. researchgate.net

Microwave-assisted syntheses often allow for higher temperatures and significantly reduced reaction times. For the synthesis of N-morpholino-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide, an initial attempt at 180°C yielded only 27% of the product. nih.gov However, decreasing the temperature to 170°C improved the yield, demonstrating a clear temperature dependence. nih.gov In another study on the microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles, a high temperature of 180°C for 3 hours was employed to achieve high yields. mdpi.com The use of sealed reaction vessels in microwave synthesis allows for temperatures to be reached that are well above the boiling point of the reactants at atmospheric pressure, which drives the reactions to completion more efficiently. mdpi.com

ProductMethodTemperature (°C)TimeYield (%)Reference
5-amino-1,2,4-triazol-3-ylacetic acid intermediate (GH)Conventional70~60 min~95 researchgate.net
N-morpholino-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamideMicrowave18025 min27 nih.gov
N-morpholino-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamideMicrowave17025 min68 nih.gov
3-Amino-5-butyl-1,2,4-triazoleMicrowave1803 h85 mdpi.com

Solvatochromic Effects and Media Selection in Synthetic Protocols

The choice of solvent or reaction medium is critical, as it can influence reactant solubility, reaction rates, and even the course of the reaction. The synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides was optimized by screening different solvents. nih.gov The reaction of N-guanidinosuccinimide with morpholine was initially performed in ethanol, but switching to acetonitrile resulted in an improved yield (from 51% to 63%). nih.gov This suggests that the polarity and coordinating ability of the solvent play a significant role in the reaction pathway. nih.gov For some derivatives, recrystallization from different solvents like water, methanol, or acetonitrile was necessary for purification. nih.gov

In other protocols, solvent-free conditions have been successfully employed, particularly in microwave-assisted synthesis, which aligns with the principles of green chemistry. mdpi.com The direct condensation of carboxylic acids with aminoguanidine bicarbonate was largely performed without a solvent. mdpi.com However, when a solid reactant like benzoic acid was used, a solvent (isopropanol) was necessary to facilitate the reaction. mdpi.com The synthesis of certain 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones also proceeds through intermediates prepared in specific media. nih.gov

ReactionSolventTemperature (°C)Yield (%)Reference
N-guanidinosuccinimide + MorpholineEthanol17051 nih.gov
N-guanidinosuccinimide + MorpholineAcetonitrile17063 nih.gov
Aminoguanidine Bicarbonate + Valeric AcidSolvent-Free18085 mdpi.com
Aminoguanidine Bicarbonate + Benzoic Acidi-PrOH18085 mdpi.com

Microwave-Assisted Synthesis Protocols for Enhanced Efficiency

Microwave irradiation has emerged as a powerful tool in the synthesis of this compound and its derivatives, offering significant advantages over conventional heating methods. scielo.org.za The primary benefits include dramatically reduced reaction times, often from hours to minutes, and improved reaction yields. scielo.org.zanih.gov

The synthesis of various 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides was efficiently achieved using a microwave synthesizer. nih.govsciforum.net For example, the reaction of N-arylsuccinimides with aminoguanidine hydrochloride was conducted at 170°C for 50 minutes, followed by a base addition and further heating at 180°C for 15 minutes to afford the desired triazoles. nih.gov This rapid, one-pot approach highlights the efficiency of microwave heating. nih.gov

A comparison between conventional heating and microwave irradiation for the synthesis of 1,2,4-triazol-3-one derivatives clearly demonstrated the superiority of the microwave-assisted method. scielo.org.za Reactions that required several hours under reflux conditions could be completed in minutes with comparable or better yields using microwave irradiation. scielo.org.za This efficiency is attributed to the direct and rapid heating of the reaction mixture, leading to faster reaction rates. scielo.org.za The development of these microwave-assisted protocols facilitates the rapid generation of libraries of triazole compounds for further study. mdpi.comsciforum.net

Product TypeConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
1,2,4-triazol-3-one derivativesSeveral hours5-15 minutesYields were often higher with microwave scielo.org.za
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamidesNot specified, but described as less efficient~65 minutes totalEnables an efficient one-pot tandem reaction nih.gov
1,3,5-trisubstituted-1,2,4-triazoles> 4 hours1 minuteYield of 85% nih.gov
5-aminopyrazolo-quinolonesNot specified15-20 hours (reflux)Method described as facile researchgate.net

Advanced Spectroscopic and Analytical Characterization of 5 Amino 1,2 Dihydro 1,2,4 Triazol 3 One and Its Derivatives

Vibrational Spectroscopic Analysis

Vibrational spectroscopy is a key tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Infrared (IR) spectroscopy is highly effective for characterizing 1,2,4-triazole (B32235) compounds. ijsr.net The IR spectrum of 5-amino-1,2-dihydro-1,2,4-triazol-3-one and its derivatives displays characteristic absorption bands that correspond to its specific functional groups. The presence of both an amino group (-NH₂) and a lactam (cyclic amide) structure within the triazole ring results in a complex but interpretable spectral pattern.

Key diagnostic absorption bands include:

N-H Stretching: The amino group (-NH₂) typically shows two distinct bands: an asymmetric stretching vibration (νₐₛ) and a symmetric stretching vibration (νₛ). For derivatives like 3-methyl-1H-1,2,4λ4-triazole-5-amine, these appear around 3361 cm⁻¹ and 3274 cm⁻¹, respectively. ufv.br The N-H bond within the triazole ring (lactam N-H) also produces a stretching band, which can sometimes be broad due to hydrogen bonding. ufv.br

C=O Stretching: The carbonyl group (C=O) of the lactam ring is a strong absorber and typically appears in the region of 1680-1720 cm⁻¹. In one amide derivative, a C=O band was observed at 1703 cm⁻¹. researchgate.net

N-H Bending: The bending vibration (δ) of the amino group provides another characteristic signal.

C=N and N=N Stretching: The stretching vibrations of the carbon-nitrogen (C=N) and nitrogen-nitrogen (N=N) double bonds within the triazole ring are fundamental for identifying the heterocyclic structure. These absorptions are typically found in the 1400-1680 cm⁻¹ range. ijsr.netufv.br For instance, bands at 1682 and 1668 cm⁻¹ have been assigned to C=N stretching in a related derivative. ufv.br

The precise positions of these bands can be influenced by substitution on the triazole ring, solvent effects, and intermolecular hydrogen bonding.

Table 1: Characteristic IR Absorption Bands for 5-amino-1,2,4-triazol-3-one and Related Structures

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Reference(s)
Amino (-NH₂)Asymmetric Stretch~3361 ufv.br
Amino (-NH₂)Symmetric Stretch~3274 ufv.br
Ring Amide (-NH-)StretchBroad, ~3285 researchgate.net
Carbonyl (C=O)Stretch1680 - 1720 researchgate.net
Ring Bonds (C=N / N=N)Stretch1411 - 1682 ijsr.netufv.br

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon and proton frameworks of a molecule and understanding the electronic environment of each atom.

Proton (¹H) NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. In this compound and its derivatives, the most characteristic signals are those from the protons attached to nitrogen atoms (NH and NH₂). ufv.br

The chemical shifts of these protons are highly dependent on factors such as the solvent, temperature, concentration, and the extent of hydrogen bonding. ufv.br

-NH₂ Protons: The two protons of the primary amine group typically appear as a broad singlet. For 3-methyl-1H-1,2,4-triazole-5-amine, this signal has been reported in the range of δ 5.8-6.3 ppm in DMSO-d₆. ufv.br In another derivative, the NH₂ signal was found at δ 8.13 ppm. ufv.br

-NH- Proton: The proton on the nitrogen atom within the triazole ring (lactam NH) is also observed, often as a broad singlet at a more downfield chemical shift due to the influence of the adjacent carbonyl group and ring structure. Signals for this type of proton have been reported at δ 10.31 ppm and in the range of δ 8.0-8.7 ppm for related compounds. ufv.br

Substitution on the triazole ring can introduce additional signals and influence the shifts of the existing protons. For example, alkyl or aryl substituents will show characteristic resonances in their respective regions of the spectrum. nih.gov

Table 2: Typical ¹H NMR Chemical Shifts (δ, ppm) for Amino-1,2,4-Triazole Structures in DMSO-d₆

Proton EnvironmentTypical Chemical Shift (ppm)MultiplicityReference(s)
Amino (-NH₂)5.8 - 8.2Broad Singlet ufv.br
Ring Amide (-NH-)8.0 - 10.4Broad Singlet ufv.br
Aromatic Protons (on substituent)7.3 - 7.9Multiplet ufv.brnih.gov

Carbon (¹³C) NMR spectroscopy details the carbon skeleton of a molecule. Since peak integration is generally not reliable in ¹³C NMR, the focus is on the chemical shifts, which indicate the electronic environment of each carbon atom. libretexts.org The spectrum of this compound would be expected to show two distinct signals for the two carbons of the triazole ring.

C3 (Carbonyl Carbon): The carbon atom double-bonded to oxygen (C=O) in the lactam ring is significantly deshielded and appears far downfield. Carbons in acids and esters are typically found in the 170-185 ppm range. libretexts.org In a derivative of 5-amino-1H-1,2,4-triazole-3-carbohydrazide, the corresponding carbonyl carbon was observed at δ 159.8 ppm. rsc.org

C5 (Amino-substituted Carbon): The carbon atom bonded to the amino group appears at a different chemical shift, also in the downfield region characteristic of heterocyclic aromatic carbons. oregonstate.edu In derivatives, this carbon (C-NH₂) has been reported at chemical shifts such as δ 171.5 ppm and δ 166.3 ppm. ufv.brncl.res.in

The wide chemical shift range of ¹³C NMR (up to 200 ppm) ensures that signals for each unique carbon atom are typically well-resolved, making it a powerful tool for structural confirmation. libretexts.org

Table 3: Typical ¹³C NMR Chemical Shifts (δ, ppm) for the 1,2,4-Triazole Ring in DMSO-d₆

Carbon AtomTypical Chemical Shift (ppm)Reference(s)
C3 (C=O)159 - 170 rsc.orgncl.res.in
C5 (C-NH₂)166 - 172 ufv.brncl.res.in

Nitrogen (¹⁴N and ¹⁵N) NMR spectroscopy provides direct information about the chemical environment of the nitrogen atoms within the triazole ring. ipb.pt Due to the quadrupolar nature of ¹⁴N, which often leads to broad signals, ¹⁵N NMR is generally more informative, despite the low natural abundance of the ¹⁵N isotope. researchgate.net

This technique is particularly valuable for distinguishing between different tautomeric forms of triazoles and identifying the electronic character of each nitrogen atom. ncl.res.inipb.pt The nitrogen atoms in the ring can be described as either "pyridine-like" (doubly bonded) or "pyrrole-like" (singly bonded and potentially protonated). ipb.pt

In solid-state ¹⁵N CP-MAS NMR studies of a 1,2,4-triazole derivative, three distinct nitrogen signals were observed at -120, -177, and -203 ppm, confirming the presence of a single tautomer in the solid state. ncl.res.in In solution (DMSO-d₆), similar shifts were observed at -104.7, -176.6, and -204 ppm. ncl.res.in The differences in chemical shifts allow for the assignment of each nitrogen atom within the heterocyclic ring, providing crucial data for structural and tautomeric analysis that is often unattainable by other methods. rsc.orgacs.org

Mass Spectrometry for Molecular Ion and Fragmentation Pathway Identification

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, the analysis would begin with the identification of the protonated molecular ion [M+H]⁺ in the mass spectrum. nuph.edu.ua

Following ionization, the molecular ion undergoes fragmentation, breaking apart in a predictable manner. The resulting fragmentation pattern serves as a molecular fingerprint that helps to confirm the structure. The fragmentation pathways for 1,2,4-triazole derivatives have been studied, and common fragmentation reactions involve the cleavage of the triazole ring and the loss of small, stable neutral molecules. nuph.edu.uaresearchgate.netresearchgate.net

Potential fragmentation pathways for the 5-amino-1,2,4-triazol-3-one ring could include:

Loss of carbon monoxide (CO) from the lactam moiety.

Elimination of molecular nitrogen (N₂).

Cleavage of the ring to lose fragments such as hydrocyanic acid (HCN) or cyanamide (B42294) (H₂NCN).

By analyzing the masses of the resulting fragment ions, it is possible to reconstruct the fragmentation pathway and verify the connectivity of the original molecule. nih.gov This technique is essential for confirming the molecular weight and validating the proposed structure of new derivatives. nih.govresearchgate.net

Elemental Compositional Analysis (C, H, N, S)

Elemental analysis is a cornerstone technique for verifying the empirical formula of a newly synthesized compound. This method determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), which are then compared against the calculated theoretical values based on the proposed molecular formula. The close correlation between experimental and calculated values serves as a primary confirmation of a compound's purity and elemental integrity.

In the study of 1,2,4-triazole derivatives, elemental analysis is routinely employed to confirm the successful synthesis of target molecules. For instance, the synthesis of various Schiff bases derived from 4-amino-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thiones has been confirmed through this method. The experimentally found percentages of C, H, N, and S for these derivatives were in strong agreement with the calculated values, validating their structures.

Similarly, the elemental analysis of novel Schiff bases derived from 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione has been reported, where the observed elemental compositions matched the theoretical values, thereby substantiating the formation of the intended products.

Below is a table summarizing the calculated and found elemental analysis data for representative 1,2,4-triazole derivatives, illustrating the utility of this technique.

CompoundFormulaElementCalculated (%)Found (%)Reference
4-amino-5-undecyl-2,4-dihydro-3H-1,2,4-triazole-3-thioneC₁₃H₂₆N₄SC57.7457.80 orientjchem.org
H9.699.65 orientjchem.org
N20.7220.75 orientjchem.org
S11.8511.80 orientjchem.org
4-amino-5-pentadecyl-2,4-dihydro-3H-1,2,4-triazole-3-thioneC₁₇H₃₄N₄SC62.5362.49 orientjchem.org
H10.5010.41 orientjchem.org
N17.1617.18 orientjchem.org
S9.829.92 orientjchem.org
3-Amino-5-ethyl-1,2,4-triazoleC₄H₈N₄C42.8442.72 mdpi.com
H7.147.18 mdpi.com
N49.9649.84 mdpi.com
3-Amino-5-phenyl-1,2,4-triazoleC₈H₈N₄C59.9959.27 mdpi.com
H5.034.85 mdpi.com
N34.9834.26 mdpi.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a valuable tool for characterizing compounds containing chromophores, which are functional groups that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of UV-Vis radiation by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic properties of a compound and are influenced by its electronic structure.

For this compound and its derivatives, the triazole ring and associated functional groups constitute the primary chromophores. The UV-Vis spectra of these compounds typically exhibit absorption bands corresponding to π → π* and n → π* electronic transitions.

Studies on the closely related compound, 3-amino-1,2,4-triazole, have provided insights into the UV absorption properties of this heterocyclic system. The UV-Vis spectrum of 3-amino-1,2,4-triazole, as well as its diazonium salt, has been documented, showcasing the characteristic absorption bands. researchgate.net Research on 3,5-diamino-1,2,4-triazole has indicated that the electronic transitions are primarily of the π → π* type, which is typical for aromatic and heteroaromatic systems.

The specific λmax values for 5-amino-1,2,4-triazol-3-one derivatives can vary depending on the substituents attached to the triazole ring and the solvent used for analysis. Electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum, respectively.

The table below presents available UV-Vis absorption data for related 1,2,4-triazole derivatives, highlighting the electronic transitions observed.

CompoundSolventλmax (nm)Transition TypeReference
5-aminoisophthalate-based kojic acid-appended bis-1,2,3-triazoleDMSO/H₂O (4:1)296Not specified nih.gov
3-amino-1,2,4-triazoleNot specified-Not specified researchgate.net
3-diazonium-1,2,4-triazoleNot specified-Not specified researchgate.net

It is important to note that the specific absorption characteristics of this compound would require direct experimental measurement for precise determination. However, the data from its derivatives provide a strong foundational understanding of the expected UV-Vis spectral behavior.

Tautomerism and Isomerism Research in 5 Amino 1,2 Dihydro 1,2,4 Triazol 3 One Systems

Annular Prototropic Tautomerism of the 1,2,4-Triazole (B32235) Nucleus

Experimental Probing of Tautomeric Preferences by NMR and X-ray Crystallography

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful experimental techniques for elucidating the tautomeric forms of 1,2,4-triazole derivatives in both solution and solid states.

NMR Spectroscopy: In solution, NMR spectroscopy provides valuable insights into the dynamic equilibrium between different tautomers. unt.edu For instance, in a study of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, NMR spectroscopy was employed to explore the tautomeric preferences in solution. nih.gov The chemical shifts of the protons and carbons in the triazole ring can be indicative of the predominant tautomeric form. However, in some cases, the NMR data can be inconclusive in definitively distinguishing between tautomers, necessitating complementary techniques. nih.gov

X-ray Crystallography: X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, including the precise location of protons. nih.gov For a representative 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide, X-ray analysis revealed that the hydrogen atom is located on the N1 atom of the triazole ring, confirming the presence of the 5-amino-1H-tautomer in the crystal lattice. nih.gov In another instance, X-ray structure determination was crucial in identifying an unexpected imino-dihydro-triazine tautomer. nih.gov The integrated application of solid-state NMR and X-ray crystallography, often termed NMR-assisted crystallography, is a particularly powerful approach for characterizing the details of enzyme active sites, including tautomeric equilibria. nih.gov

Assessment of Factors Influencing Tautomeric Equilibrium: Substituent Effects, Temperature, Solvent Polarity, and Concentration

The position of the tautomeric equilibrium in 1,2,4-triazole systems is a delicate balance influenced by several factors:

Substituent Effects: The nature and position of substituents on the triazole ring or on attached aryl groups can significantly impact tautomeric preference. scribd.comacs.orgnih.gov Electron-withdrawing groups and electron-donating groups can alter the electron density distribution in the ring, thereby stabilizing or destabilizing certain tautomeric forms. nih.govmdpi.com For example, in a series of 1-benzamidoisoquinoline derivatives, the relative amount of the amide tautomer varied from 74% with a strong electron-donating group to 38% with a strong electron-accepting group. mdpi.comsemanticscholar.org In 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, it was observed that stronger electron-withdrawing substituents shifted the equilibrium towards the 5-amino-1H-tautomer. nih.gov

Temperature: Temperature can affect the tautomeric equilibrium, as observed in studies of some 1,3,4-thiadiazole (B1197879) derivatives where the keto-enol equilibrium was found to be temperature-dependent. researchgate.net

Solvent Polarity: The polarity of the solvent plays a crucial role in stabilizing different tautomers. nih.gov Polar solvents can form intermolecular hydrogen bonds with the solute, influencing the equilibrium. mdpi.commdpi.com In some cases, the absorption spectra recorded in nonpolar solvents show bands characteristic of one tautomer, while in polar solvents, the other form predominates. researchgate.net Computational studies have also highlighted the importance of considering the solvent effect, with the inclusion of explicit solvent molecules being necessary to accurately reproduce experimental observations in some systems. mdpi.com

Concentration: While less commonly the primary focus, concentration can also influence tautomeric equilibria, particularly if intermolecular interactions or aggregation phenomena are involved.

Identification and Characterization of Specific Tautomeric Forms (e.g., 1H-forms, 4H-forms) in Solution and Solid States

For the parent 1,2,4-triazole, two primary tautomeric forms exist: the 1H-1,2,4-triazole and the 4H-1,2,4-triazole. ijsr.net Numerous studies have indicated that the 1H-tautomer is generally more stable than the 4H-tautomer. ijsr.net In substituted 1,2,4-triazoles, such as 3-amino-1,2,4-triazole, several tautomeric forms are possible, including the 3-amino-1H-1,2,4-triazole, 3-amino-2H-1,2,4-triazole, and 3-amino-4H-1,2,4-triazole. ijsr.net Theoretical and experimental studies have shown that for amino-1,2,4-triazoles, the 1H-forms are generally favored over the 4H-form in both the solid state and in solution. researchgate.net In the case of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, the 5-amino-1H-1,2,4-triazole was identified as the predominant tautomer. nih.gov

Theoretical and Computational Approaches to Tautomeric Behavior

Theoretical and computational methods, particularly quantum chemical calculations, are indispensable tools for understanding the tautomeric behavior of 1,2,4-triazole systems. researchgate.netnih.govresearchgate.net These methods allow for the calculation of the relative stabilities of different tautomers and can help in the interpretation of experimental data.

Quantum Chemical Calculations for Electronic Preference of Tautomeric Species

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are widely used to investigate the electronic preferences of tautomeric species. nih.govresearchgate.net By calculating the relative energies of the possible tautomers, researchers can predict the most stable form. nih.gov These calculations can also be used to simulate spectroscopic data, such as UV/vis spectra, which can then be compared with experimental results to assign the structures of the observed species. acs.orgnih.gov For example, in a study of 1,2,4-triazole derivatives, a combined experimental and theoretical approach, including the calculation of relative tautomer stability and simulation of UV/vis spectra, was used to understand the influence of substituents on tautomeric behavior. scribd.comacs.orgnih.gov Computational analyses have also been employed to study the keto-enol tautomerism in related triazole compounds, indicating that the keto form is more stable in all cases investigated. nih.gov

Advanced Computational and Theoretical Chemistry Studies of 5 Amino 1,2 Dihydro 1,2,4 Triazol 3 One

Density Functional Theory (DFT) Based Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecular systems. For 5-amino-1,2-dihydro-1,2,4-triazol-3-one and its derivatives, DFT calculations have been instrumental in elucidating various aspects of its chemical behavior.

Geometry Optimization and Prediction of Molecular Structure

DFT methods are widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule. rsc.orgnih.gov The process of geometry optimization involves finding the minimum energy conformation on the potential energy surface. For triazole derivatives, methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G** have been successfully used to predict molecular geometries. rsc.orgnih.govnih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

For instance, studies on the related molecule 3,5-diamino-1,2,4-triazole (guanazole) have shown that geometry optimization using the B3LYP/6-31G* level of theory yields structural parameters that are in good agreement with experimental X-ray diffraction data. nih.gov Similar accuracy is expected for this compound, allowing for a reliable prediction of its molecular structure in the absence of experimental single-crystal X-ray data. The planarity of the triazole ring and the orientation of the amino and keto groups are key features determined through these calculations.

Table 1: Predicted Geometrical Parameters for a Triazole Derivative (3,5-diamino-1,2,4-triazole) using DFT Note: This data is for a related compound and serves as an example of the output from geometry optimization studies.

ParameterBond/AngleCalculated Value (B3LYP/6-31G*)Experimental Value (X-ray)
Bond LengthN1-N21.38 Å1.39 Å
C3-N41.35 Å1.36 Å
C5-N11.36 Å1.37 Å
Bond AngleN1-C5-N4108.5°108.2°
N2-N1-C5105.2°104.9°
Dihedral AngleH-N(amino)-C3-N4180.0°-

Simulation of Vibrational Frequencies and Correlation with Spectroscopic Data

DFT calculations are also utilized to simulate the vibrational spectra (Infrared and Raman) of molecules. nih.govnih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data obtained from FT-IR and FT-Raman spectroscopy. nih.govresearchgate.net This comparison aids in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations.

For the related molecule 3-amino-1,2,4-triazole, studies have shown a good correlation between the vibrational frequencies calculated using the B3LYP/6-311++G(d,p) method and the experimental FT-IR spectrum. researchgate.net The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical model. nih.gov This correlative approach provides a detailed understanding of the molecule's vibrational properties.

Table 2: Selected Vibrational Frequencies for 3-amino-1,2,4-triazole Note: This data is for a closely related compound to illustrate the correlation between calculated and experimental spectroscopic data.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (FT-IR, cm⁻¹)
N-H stretch (amino)35203435
C-H stretch31503120
C=N stretch16451648
N-H bend (amino)16001610
Ring stretch14601466
C-N stretch12471266

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Electronic Structure and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For triazole derivatives, DFT calculations are used to determine the energies and spatial distributions of the HOMO and LUMO. This analysis helps in predicting the sites of electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the amino group and the triazole ring, while the LUMO is likely distributed over the carbonyl group and the triazole ring.

Mapping of Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. rsc.orgnih.gov The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack).

For triazole derivatives, MEP analysis reveals that the nitrogen atoms of the ring and the oxygen atom of the carbonyl group are the most electron-rich regions, making them likely sites for interaction with electrophiles or for hydrogen bonding. nih.govresearchgate.net The hydrogen atoms of the amino group and the N-H bonds in the ring are typically the most electron-poor regions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Stability and Charge Delocalization

NBO analysis of triazole systems has shown significant charge delocalization from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of adjacent bonds. nih.gov This delocalization stabilizes the molecule. For this compound, NBO analysis can quantify the stability arising from interactions such as the delocalization of the lone pair of the amino nitrogen into the π* orbitals of the triazole ring and the carbonyl group.

Computational Modeling of Reaction Mechanisms

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including those involving this compound. rsc.org By modeling the reaction pathways, it is possible to identify transition states, calculate activation energies, and determine the most favorable reaction routes.

For instance, computational studies on the alkylation of C-amino-1,2,4-triazoles have used DFT to predict the reactivity of different nitrogen atoms within the triazole ring and the amino group. researchgate.net These studies can determine whether a reaction will proceed via an SN2 mechanism and predict the regioselectivity of the reaction. Similarly, the mechanisms of cycloaddition reactions to form triazole rings have been investigated using computational methods. mdpi.com For this compound, computational modeling could be used to explore its synthesis, tautomerization, and reactions with various electrophiles and nucleophiles, providing valuable insights for synthetic chemists.

Calculation of Activation Energies and Characterization of Reaction Intermediates in Degradation Processes

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the degradation pathways of this compound, also known as ATO. One such study performed a detailed investigation into its decomposition in water initiated by reactive oxygen species like singlet oxygen (¹O₂) and the hydroperoxyl radical (HOO•), which are relevant in environmental degradation scenarios. acs.org

The calculations were conducted at the PCM(Pauling)/M06-2X/6-311++G(d,p) level of theory. It was found that degradation induced by superoxide (B77818) was unlikely due to high activation energy barriers. acs.org Conversely, the hydroperoxyl radical could initiate decomposition through attachment to the ATO molecule. acs.org

The research highlighted that singlet oxygen exhibits higher reactivity towards ATO compared to the hydroperoxyl radical. The degradation process is a multi-step mechanism that begins with the attachment of singlet oxygen to the carbon atom of the C=N double bond in the triazole ring. acs.org This initial step forms an intermediate that subsequently undergoes a series of transformations including recyclization, ring-opening, and the sequential elimination of small molecules like nitrogen gas (N₂), ammonia (B1221849) (NH₃), and carbon dioxide (CO₂). acs.org Isocyanic acid is formed as a transient intermediate, which then hydrolyzes to ammonia and carbon dioxide. The calculated activation energies for these processes were found to be low, and the reactions were highly exergonic, supporting the viability of these degradation pathways in the environment. acs.org

In Silico Screening and Molecular Docking Studies (focusing on chemical interactions)

In silico screening and molecular docking are powerful computational techniques used to predict the binding affinity and interaction patterns between a ligand, such as a 1,2,4-triazole (B32235) derivative, and a biological target, typically a protein or enzyme. These methods are fundamental in drug discovery and materials science. For the class of 1,2,4-triazoles, numerous studies have explored their potential as inhibitors for various enzymes and proteins.

For instance, molecular docking studies on 1,2,4-triazole derivatives have been performed to evaluate their potential as antioxidant agents by targeting enzymes involved in oxidative stress. pensoft.net In one such study, derivatives of 4-(substituebenzyl)-2-heptyl-5-methyl-2,4,-dihydro-3H-1,2,4-triazole-3-one were docked into the active site of tyrosinase (PDB ID: 2Y9X), revealing key interactions with amino acid residues such as His244, His263, Phe264, and Val283. pensoft.netpensoft.net Similarly, triazole-based compounds have been screened for their inhibitory potential against the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. nih.gov These studies identify crucial amino acid residues like Thr25, His41, and Cys44 involved in the binding, which is often stabilized by hydrogen bonds and other non-covalent interactions. nih.gov

The primary goal of docking is to determine the most stable conformation of the ligand within the receptor's binding site, which is quantified by a binding energy score (ΔG), typically in kcal/mol. pensoft.net A lower binding energy indicates a more favorable and stable interaction. These interactions commonly involve hydrogen bonds with polar amino acid residues and π-π stacking with aromatic residues. pensoft.net

Table 1: Examples of Molecular Docking Studies on 1,2,4-Triazole Derivatives

Triazole Derivative ClassTarget Protein (PDB ID)Key Interacting ResiduesBinding Energy Range (kcal/mol)Potential ApplicationReference
4-(substituebenzyl)-2-heptyl-5-methyl-2,4,-dihydro-3H-1,2,4-triazole-3-oneTyrosinase (2Y9X)His244, His263, Phe264, Val283Not SpecifiedAntioxidant pensoft.netpensoft.net
Various 1,2,4-triazolesSARS-CoV-2 Main Protease (Mpro) (6LU7)Thr25, Thr26, His41, Cys44, Met49, Asn142High Affinity (specific values vary)Antiviral (COVID-19) nih.govnih.gov
New benzimidazole-1,2,4-triazole hybridsEGFRT790MMet793, Asp855Not SpecifiedAnticancer nih.gov
5-alkylthio-3-aryl-4-phenyl-1,2,4-triazolesS. aureus gyrase (1JIJ), E. coli DNA gyrase (1AJ0)Not SpecifiedHigh Binding EnergyAntimicrobial ijper.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are computational methods that provide a dynamic view of the behavior of molecules and their interactions over time. While molecular docking provides a static snapshot of the most likely binding pose, MD simulations model the movements of atoms and molecules, offering insights into the stability and conformational changes of a ligand-receptor complex in a simulated physiological environment.

For 1,2,4-triazole derivatives, MD simulations are often employed as a follow-up to molecular docking to validate the predicted binding modes and assess the stability of the interactions. pensoft.netnih.gov For example, after docking novel quinoxaline-triazole compounds into the active site of the 14-α-demethylase enzyme, MD simulations were performed to confirm that the compound remains stably bound within the active site, reinforcing its potential as an antifungal agent. nih.gov These simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone to ensure the complex reaches equilibrium and remains stable throughout the simulation period. pensoft.net Such studies confirm that the key interactions observed in docking, like hydrogen bonds and hydrophobic contacts, are maintained over time, lending greater confidence to the in silico predictions. nih.gov

Theoretical Determination of Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are values calculated using methods like DFT that describe the electronic structure and reactivity of a molecule. These descriptors are crucial for understanding a molecule's stability, reactivity, and potential interaction mechanisms.

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -E(HOMO). A lower ionization potential indicates a better electron donor.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -E(LUMO). A higher electron affinity suggests a better electron acceptor.

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): Represents the resistance of a molecule to changes in its electron distribution. It is calculated as η = (I - A) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and higher stability. mdpi.com

Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Theoretical studies on a Schiff base derived from 3-amino-1,2,4-triazole-5-thiol, a closely related structure, have calculated these parameters using DFT at the B3LYP/6-31+G(d,p) level of theory to understand its reactivity. mwjscience.com

Table 2: Calculated Quantum Chemical Descriptors for a Schiff Base of 3-amino-1,2,4-triazole-5-thiol

ParameterSymbolFormulaCalculated Value (eV)Reference
HOMO EnergyE(HOMO)--6.17 mwjscience.com
LUMO EnergyE(LUMO)--1.74
Ionization PotentialI-E(HOMO)6.17
Electron AffinityA-E(LUMO)1.74
Electronegativityχ(I + A) / 23.95
Chemical Hardnessη(I - A) / 22.21
SoftnessS1 / η0.45

Further refining the understanding of reactivity, electrophilic and nucleophilic indices predict how a molecule will behave in polar reactions.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons, acting as an electrophile. It is defined as ω = μ²/2η (where μ is the chemical potential, μ ≈ -χ). A higher electrophilicity index indicates a stronger electrophile. mwjscience.com For the Schiff base derived from 3-amino-1,2,4-triazole-5-thiol, the calculated electrophilicity index was 3.53 eV. mwjscience.com

Nucleophilicity: While a specific index is sometimes used, nucleophilicity is often assessed by considering the HOMO energy and the distribution of Fukui functions, which indicate the sites within a molecule most susceptible to electrophilic attack.

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as a high-intensity laser. These materials are vital for applications in optoelectronics, including frequency conversion and optical switching. Computational chemistry plays a key role in predicting the NLO properties of new molecules, guiding the synthesis of promising candidates.

The NLO response of a molecule is primarily determined by its polarizability (α) and hyperpolarizabilities (β, γ). DFT calculations are widely used to compute these properties. For 1,2,4-triazole derivatives, studies have shown that their NLO properties can be significant, particularly when the triazole ring is part of a donor-acceptor system.

For example, a study on derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide using the M06/6-311G(d,p) functional found that these compounds possess notable NLO characteristics. researchgate.net Another study investigated 4-amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione and determined its third-order nonlinear optical susceptibility. researchgate.net A low HOMO-LUMO energy gap is often correlated with enhanced NLO properties, as it facilitates intramolecular charge transfer. researchgate.net

Table 3: Theoretically Predicted NLO Properties of a 1,2,4-Triazole Derivative (Compound 7c)

NLO PropertySymbolCalculated ValueReference
Linear Polarizabilityα4.195 x 10-23 esu researchgate.net
First Hyperpolarizabilityβ6.317 x 10-30 esu
Second Hyperpolarizabilityγ4.314 x 10-35 esu

Compound 7c is a derivative of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide.

Chemical Reactivity and Environmental Degradation of 5 Amino 1,2 Dihydro 1,2,4 Triazol 3 One

Mechanisms of Environmental Degradation

The environmental degradation of ATO is influenced by several factors, including sunlight and the presence of reactive chemical species in water and soil.

Indirect photolysis, a process driven by sunlight-induced reactive species, is a key pathway for the degradation of ATO in aquatic environments. nih.govacs.org Computational studies using Density Functional Theory (DFT) have been employed to investigate the mechanisms of ATO decomposition in water. nih.gov These studies reveal that while direct hydrolysis has a high activation energy, making it an unlikely degradation route, reactions with photochemically generated reactive oxygen species (ROS) are significant. acs.org

The degradation of ATO initiated by certain ROS is a multistep process that can lead to mineralization. nih.gov For instance, the reaction with the hydroperoxyl radical can induce ATO decomposition, and singlet oxygen reacts even more readily, initiating a cascade of reactions including recyclization, ring opening, and the eventual elimination of simple inorganic molecules. nih.govacs.org

Sunlight irradiation of surface waters generates various reactive oxygen species (ROS), including superoxide (B77818) (O₂⁻), hydroperoxyl radical (HO₂•), and singlet oxygen (¹O₂), which can degrade environmental pollutants. nih.govacs.org The reactivity of these species with ATO varies significantly.

Superoxide (O₂⁻): The degradation of ATO induced by the superoxide radical is considered unlikely due to the high activation energy and endergonic nature of the process. nih.govacs.org

Hydroperoxyl Radical (HO₂•): The hydroperoxyl radical can participate in a rapid and reversible hydrogen transfer from the ATO molecule. nih.govacs.org More importantly, the attachment of the hydroperoxyl radical to ATO can trigger its decomposition, contributing to its mineralization. nih.gov

Singlet Oxygen (¹O₂): Singlet oxygen exhibits a higher reactivity towards ATO compared to the hydroperoxyl radical. nih.govacs.org The degradation process is initiated by the attachment of singlet oxygen to the carbon atom of the C=N double bond in the triazole ring. nih.gov This initial step leads to an intermediate that subsequently undergoes a series of reactions, including recyclization, ring opening, and the sequential elimination of nitrogen gas, ammonia (B1221849), and carbon dioxide. nih.govacs.org An intermediate product, isocyanic acid, hydrolyzes to form ammonia and carbon dioxide. nih.gov The calculated activation energies for these steps are low, and the processes are highly exergonic, supporting the significant role of singlet oxygen in the environmental degradation of ATO into simple inorganic compounds. nih.govacs.org

Table 1: Reactivity of ATO with Different Reactive Oxygen Species
Reactive SpeciesRelative Reactivity with ATODegradation Pathway Summary
Superoxide (O₂⁻)Low / UnlikelyDegradation is kinetically and thermodynamically unfavorable. nih.govacs.org
Hydroperoxyl Radical (HO₂•)ModerateInduces decomposition leading to mineralization following attachment to the ATO molecule. nih.govacs.org
Singlet Oxygen (¹O₂)HighInitiates a multi-step decomposition via attachment to the C=N bond, leading to complete mineralization. nih.govacs.org

ATO is primarily formed in the environment through the biotic and abiotic reduction of its parent compound, NTO. nih.govacs.org This reduction can be catalyzed by soil bacteria, iron-containing minerals, zero-valent iron (ZVI), and wood-derived biochar. acs.orgresearchgate.netrsc.org For instance, NTO can be completely transformed to ATO within 20 minutes of reacting with certain naturally occurring minerals. acs.org Similarly, the hematite-Fe²⁺ redox couple quantitatively reduces NTO to ATO. nih.gov

Once formed, the subsequent degradation of ATO in environmental matrices appears to be predominantly an oxidative process. Studies show that ATO is highly susceptible to oxidation by manganese oxides like birnessite, leading to nearly complete transformation into urea, CO₂, and N₂ gas within minutes under specific laboratory conditions. nih.gov In contrast, it is resistant to oxidation by ferrihydrite. nih.gov Biologically, ATO can undergo aerobic biodegradation. nih.gov Microbial cultures capable of mineralizing ATO have been identified, and in column studies, the complete removal of ATO with the production of inorganic nitrogen has been observed, indicating mineralization. nih.gov

Intrinsic Reactivity of the 5-amino-1,2-dihydro-1,2,4-triazol-3-one Moiety

The inherent chemical properties of the aminotriazole structure dictate its reactivity towards other chemical species, particularly electrophiles.

Combined computational and experimental studies have explored the structure-reactivity relationships in C-amino-1H-1,2,4-triazoles. acs.orgnih.gov These investigations indicate that the global nucleophilicity of 5-amino-1H-1,2,4-triazoles is predicted to be lower than that of their 3-amino and 3,5-diamino counterparts. acs.orgnih.govresearchgate.net

The reactivity of the amino group is also influenced by its position on the triazole ring. acs.orgnih.gov Analyses using Fukui functions and molecular electrostatic potential suggest that reactions involving the amino group occur more readily for 3-amino-1H-1,2,4-triazoles than for the 5-amino isomers. acs.orgnih.gov The triazole ring itself contains multiple nitrogen atoms that can act as nucleophilic centers.

The reaction of C-amino-1,2,4-triazoles with electrophiles can occur at several sites, including the nitrogen atoms of the triazole ring (N-2 and N-4) and the exocyclic amino group. acs.orgnih.gov The preferred site of attack is governed by the properties of the electrophile, specifically its hardness or softness, in accordance with Hard and Soft Acids and Bases (HSAB) theory. acs.orgresearchgate.net

Hard Electrophiles: An increase in the hardness of an electrophile enhances the probability of attack at the N-4 atom of the triazole ring. acs.orgnih.gov

Soft Electrophiles: An increase in the softness of an electrophile favors attack at the N-2 atom and the amino group. acs.orgnih.gov

Experimental studies on the alkylation of substituted 3-amino- and 3,5-diamino-1H-1,2,4-triazoles by various alkyl halides have shown that these reactions can proceed with low selectivity, involving the N-2 and N-4 atoms, as well as the 3-NH₂ group, as competing reaction centers. acs.orgnih.gov

Table 2: Preferential Reaction Sites on the Aminotriazole Moiety with Electrophiles
Electrophile TypePreferential Reaction Site(s)Governing Principle
HardN-4 atom of the triazole ring. acs.orgnih.govHard-Hard interaction (HSAB). researchgate.net
SoftN-2 atom and exocyclic amino group. acs.orgnih.govSoft-Soft interaction (HSAB). researchgate.net

Alkylation, Arylation, and Diazotization Reactions of the Triazole Nucleus

Detailed experimental studies specifically documenting the alkylation, arylation, and diazotization reactions directly on the this compound (ATO) nucleus are not extensively covered in the available literature. However, the reactivity of related aminotriazole structures provides insight into potential reaction pathways.

For instance, the arylation of other amino-azole systems, such as 5-amino-1,2,3-triazoles, has been successfully achieved via methods like the Buchwald-Hartwig cross-coupling reaction, which pairs the amino-triazole with (het)aryl halides using a palladium catalyst. nih.gov This suggests that similar transition-metal-catalyzed C-N bond-forming reactions could potentially be applied to the arylation of ATO, likely targeting the exocyclic amino group or one of the ring nitrogen atoms, depending on the reaction conditions and the tautomeric form present.

Regarding diazotization, which typically involves the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt, its application to heteroaromatic amines like ATO can be complex. While deamination reactions using nitric oxide in the presence of oxygen have been reported for other heterocycles like 2-aminothiazoles and 3-amino-1,2,4-triazines, specific protocols for the diazotization of ATO are not detailed. elsevierpure.com Such reactions, if successful, could convert the 5-amino group into a diazonium group, a versatile intermediate for introducing other functional groups. The synthesis of various 1,2,4-triazoles can also be achieved through reactions involving diazonium salt intermediates, highlighting the importance of this functionality in triazole chemistry. nih.govacs.org

Influence of Electrophile Characteristics on Site Selectivity

The this compound molecule possesses multiple nucleophilic centers, leading to potential challenges in achieving site selectivity during reactions with electrophiles. These centers include the exocyclic amino group and the nitrogen atoms within the triazole ring (N1, N2, and N4), as well as the oxygen of the carbonyl group. The reactivity of these sites is heavily influenced by the predominant tautomeric form of the molecule in the reaction medium. rsc.org

Computational and experimental studies on related C-amino-1H-1,2,4-triazoles have shown that the characteristics of the electrophile play a crucial role in determining the site of attack. This principle can be extrapolated to understand the potential reactivity of ATO.

Hard Electrophiles: Increasing the hardness of an electrophile is predicted to favor attack at the N4 atom of the triazole ring.

Soft Electrophiles: Conversely, increasing the softness of the electrophile would likely enhance the probability of attack at the N2 atom and the exocyclic 3-NH2 group.

This selectivity is governed by the principles of Hard and Soft Acids and Bases (HSAB) theory, where hard acids prefer to react with hard bases, and soft acids with soft bases. The different nitrogen atoms in the triazole ring exhibit varying degrees of hardness, influencing the reaction outcome with different electrophiles. For ATO, the presence of the oxo group further complicates the electronic distribution and the relative nucleophilicity of the various sites.

Hydrolytic Stability and Decomposition Pathways

Hydrolytic Stability

Computational studies indicate that this compound (ATO) is resistant to direct hydrolysis. acs.org The process is considered unlikely to occur due to the high activation energy required for the reaction between ATO and water. acs.org

Decomposition Pathways

Despite its hydrolytic stability, ATO can be degraded through several abiotic and biotic pathways, particularly in environmental settings. It is a known biotransformation product of the insensitive munitions compound 3-nitro-1,2,4-triazol-5-one (NTO). nih.govnih.gov

Abiotic Degradation:

Oxidation by Metal Oxides: ATO is highly susceptible to oxidation by certain metal oxides. In the presence of birnessite (a manganese oxide), ATO undergoes rapid and nearly complete transformation. nih.gov The degradation kinetics are independent of dissolved oxygen concentration. nih.gov In contrast, ATO is resistant to oxidation by ferrihydrite and exhibits only weak adsorption to its surface. nih.gov

Indirect Photolysis: In aqueous environments, sunlight can induce the formation of reactive oxygen species (ROS), which can degrade ATO. acs.org While superoxide-induced degradation is unlikely, singlet oxygen and the hydroperoxyl radical are key contributors. acs.org The degradation initiated by singlet oxygen is a multistep process that begins with its attachment to the C=N double bond of the triazole ring, leading to ring opening, recyclization, and eventual mineralization. acs.org

Biotic Degradation:

Aerobic microbial activity is a significant pathway for ATO degradation. Inoculated soil columns have demonstrated the capacity to mineralize ATO, with no accumulation of the parent compound observed under favorable conditions. nih.gov The primary end products of this aerobic biodegradation are inorganic nitrogen forms. nih.gov

The major decomposition products identified from these pathways are summarized in the table below.

Degradation PathwayKey Reactant/ConditionMajor Decomposition ProductsReference(s)
OxidationBirnessite (Manganese Oxide)Urea, Carbon Dioxide (CO₂), Nitrogen Gas (N₂) nih.gov
Indirect PhotolysisSinglet Oxygen (¹O₂)Nitrogen Gas (N₂), Ammonia (NH₃), Carbon Dioxide (CO₂) acs.org
Aerobic BiodegradationSoil MicrobesAmmonium (NH₄⁺), Nitrate (B79036) (NO₃⁻) nih.gov

Coordination Chemistry of 5 Amino 1,2 Dihydro 1,2,4 Triazol 3 One and Derived Ligands

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1,2,4-triazole-based ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. While specific studies on 5-amino-1,2-dihydro-1,2,4-triazol-3-one are limited, the general synthetic routes for similar aminotriazole ligands provide a foundational understanding.

Complexes of first-row transition metals with aminotriazole derivatives are often synthesized by mixing a solution of the metal salt (e.g., acetate, chloride, or nitrate) with a solution of the ligand, often in a 1:2 metal-to-ligand molar ratio. The reaction is frequently carried out in a solvent such as ethanol (B145695) or water, and may require heating or refluxing to facilitate the reaction. The resulting metal complexes often precipitate from the solution upon cooling or after a period of stirring and can be isolated by filtration.

For instance, the synthesis of complexes with ligands like 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol has been successfully achieved with Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) in an alcoholic medium. escholarship.orgnih.gov Similarly, coordination compounds of copper with bis(5-amino-1,2,4-triazol-3-yl)alkanes have been synthesized to explore how the coordination polyhedron of copper(II) varies with the ligand's structure. nih.gov The synthesis of a nickel(II) complex with the related ligand 2-(5-amino-1H-1,2,4-triazol-3-yl)acetic acid (ATAA) involved the reaction of the ligand with a nickel(II) salt, resulting in a crystalline product. escholarship.org Iron(II) complexes with 4-amino-1,2,4-triazole (B31798) have also been studied, revealing interesting spin transition behaviors that can be influenced by factors such as the presence of water molecules in the crystal lattice. mdpi.com

Complex Metal Ion Ligand Coordination Geometry Key Structural Features Reference
[Ni(ATAA)₂(H₂O)₂]·2H₂ONi(II)2-(5-amino-1H-1,2,4-triazol-3-yl)acetic acidSlightly distorted octahedronThe Ni(II) ion is coordinated by two ATAA ligands and two water molecules. Each ATAA ligand acts as a bidentate chelating agent. escholarship.org
[Cu₂(L)₂(OAc)₂(H₂O)₂]Cu(II)3-methyl-5-pyridin-2-yl-1,2,4-triazoleSquare-pyramidalDinuclear complex with bridging triazole ligands. yale.edu
[Zn(C₁₂H₁₀N₆)₂(C₂N₃)₂]Zn(II)4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazoleDistorted octahedronMononuclear complex with two bidentate triazole ligands. acs.org
[Cd(C₁₂H₁₀N₆)₂(C₂N₃)₂]Cd(II)4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazoleDistorted octahedronMononuclear complex, isostructural with the Zn(II) analogue. acs.org

This table presents data for related triazole complexes to illustrate typical coordination environments.

Elucidation of Ligand Coordination Modes and Geometries

The coordination behavior of 1,2,4-triazole (B32235) derivatives is diverse, owing to the presence of multiple nitrogen atoms in the heterocyclic ring and the potential for functional groups to participate in metal binding.

1,2,4-triazole ligands can coordinate to metal ions through one or more of their ring (endocyclic) nitrogen atoms. In many cases, coordination occurs through the N1 and/or N2 atoms of the triazole ring. The exocyclic amino group can also be involved in coordination. For 5-amino-1,2,4-triazole derivatives, coordination commonly occurs via the endocyclic nitrogen atoms. nih.gov The involvement of the exocyclic amino group in metal binding has also been observed, particularly when it leads to the formation of a stable chelate ring. escholarship.org

The presence of additional donor atoms on substituents allows for more complex coordination patterns. For this compound, the carbonyl oxygen, the amino nitrogen, and a ring nitrogen could potentially coordinate to a metal center, acting as a tridentate OON donor ligand. While direct evidence for this specific ligand is not available, related ligands with carboxylic acid groups have been shown to act as chelating agents, coordinating through a ring nitrogen and a carboxylate oxygen. escholarship.org In some instances, triazole-based ligands have been shown to act in a tridentate manner, coordinating through azomethine nitrogen, phenolic oxygen, and thiol sulfur atoms. escholarship.org

The geometry of the resulting metal complex is highly dependent on the structure of the triazole ligand, the nature of the metal ion, and the reaction conditions. The steric and electronic properties of the substituents on the triazole ring can influence the coordination number and the geometry of the complex. For example, bulky substituents may favor lower coordination numbers. The flexibility of the ligand also plays a role; for instance, bis(5-amino-1,2,4-triazol-3-yl)alkanes with varying alkane chain lengths can lead to different coordination polyhedra for copper(II). nih.gov The nature of the anion from the metal salt can also impact the final structure, with some anions potentially coordinating to the metal center. nih.gov

Ligand Type Potential Donor Atoms Common Coordination Modes Resulting Geometries Reference
4-amino-1,2,4-triazoleEndocyclic N, Exocyclic NMonodentate, Bidentate (bridging)Square-pyramidal, 1D chains nih.gov
3-amino-1,2,4-triazole-5-carboxylic acidEndocyclic N, Carboxylate O, Exocyclic NBidentate (N,O), TridentateDinuclear complexes, 1D polymers nih.gov
4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolThiol S, Amino N, Endocyclic NBidentate (S,N)Tetrahedral, Square planar escholarship.orgnih.gov
This compoundCarbonyl O, Exocyclic N, Endocyclic NBidentate (N,N), Tridentate (O,N,N) (inferred)Octahedral, Tetrahedral (inferred)-

This table summarizes the coordination behavior of various amino-substituted triazole ligands to provide a comparative context.

Spectroscopic Characterization of Synthesized Metal Complexes

Spectroscopic techniques are invaluable for characterizing metal complexes and elucidating the coordination environment of the metal ion.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. Upon complexation, the vibrational frequencies of the functional groups involved in bonding to the metal ion typically shift. For example, a shift in the ν(C=O) stretching frequency of the carbonyl group and the ν(N-H) stretching frequency of the amino group in this compound would indicate their involvement in coordination. The IR spectra of complexes with 5-amino-1,2,4-triazole show characteristic bands for the triazole ring and the amino group, with changes in these bands upon coordination providing evidence of metal-ligand bond formation. nih.gov

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex and can be used to infer the geometry of the coordination sphere. The d-d electronic transitions of the metal ion are sensitive to the ligand field, and their positions and intensities can help to distinguish between, for example, octahedral and tetrahedral geometries. For instance, the UV-Vis spectra of Ni(II) and Cu(II) complexes with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have been used to propose tetrahedral and square planar geometries, respectively. escholarship.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), Cd(II), and Sn(II), NMR spectroscopy is a powerful tool for characterizing the ligand environment in solution. Changes in the chemical shifts of the ligand's protons and carbons upon complexation can provide insights into the binding sites. escholarship.orgnih.gov

Spectroscopic Technique Information Obtained Example Application Reference
Infrared (IR) SpectroscopyIdentification of coordinating functional groups through shifts in vibrational frequencies.Shifts in ν(C=S) and ν(N-H) bands indicate coordination through sulfur and nitrogen in triazole-thiol complexes. escholarship.orgnih.gov
UV-Visible (UV-Vis) SpectroscopyDetermination of coordination geometry from d-d electronic transitions.Absorption bands suggest a square planar geometry for a Cu(II) complex and tetrahedral for Ni(II), Zn(II), Cd(II), and Sn(II) complexes. escholarship.orgnih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyElucidation of ligand binding sites in diamagnetic complexes through changes in chemical shifts.Changes in ¹H and ¹³C NMR chemical shifts upon complexation confirm the coordination of the ligand. escholarship.orgnih.gov

This table outlines the application of various spectroscopic techniques in the characterization of triazole-metal complexes.

Application of IR and NMR Spectroscopy for Complex Structural Probes

In the context of aminotriazole complexes, IR spectroscopy is instrumental in identifying the atoms involved in coordination. The IR spectrum of a free ligand, when compared to its metal complex, shows noticeable shifts in the vibrational frequencies of the functional groups that bind to the metal ion. For instance, in studies of metal complexes with ligands like 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol, a derivative of the target compound, changes in the stretching frequencies of the C=N group within the triazole ring and the exocyclic amino (NH₂) group are indicative of their involvement in coordination. nih.gov The disappearance of a band corresponding to the S-H stretch in thiol-containing triazoles is a clear indicator of deprotonation and coordination through the sulfur atom. nih.gov Similarly, shifts in the bands associated with the triazole ring's N-H and C-N vibrations can confirm the participation of ring nitrogen atoms in forming the metal complex.

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides further evidence for complexation and helps to elucidate the structure in solution. nih.gov Upon coordination to a metal ion, the chemical shifts of protons and carbons near the binding sites are altered due to changes in the electronic environment. nih.gov In diamagnetic complexes, such as those of Zn(II), the disappearance of the signal for a proton on a coordinating group (like a phenolic -OH or a thiol -SH) confirms deprotonation and bonding to the metal. For paramagnetic complexes, however, the resonance signals can be significantly broadened or shifted, and in some cases, may become unobservable.

Table 1: Illustrative IR Spectral Data for a Representative Triazole Ligand and its Metal Complex Data based on studies of related aminotriazole derivatives.

Compound/Complex ν(N-H) of NH₂ (cm⁻¹) ν(C=N) of Triazole (cm⁻¹) ν(M-N) (cm⁻¹)
Free Ligand (e.g., 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol)3250, 32131645-
Ni(II) ComplexShiftedShifted to lower frequencyPresent
Cu(II) ComplexShiftedShifted to lower frequencyPresent
Zn(II) ComplexShiftedShifted to lower frequencyPresent

This table is interactive and provides a generalized representation of typical IR shifts upon complexation.

UV-Vis Spectroscopy and Magnetic Susceptibility Measurements for Electronic and Geometric Properties

Electronic (UV-Vis) spectroscopy and magnetic susceptibility measurements are fundamental in determining the electronic structure and coordination geometry of metal complexes.

The UV-Vis spectra of triazole-based complexes typically display bands arising from intra-ligand (π→π* and n→π*) transitions and ligand-to-metal or metal-to-ligand charge transfer (CT) bands. nih.gov More importantly, for transition metal complexes, the spectra reveal d-d electronic transitions, which are characteristic of the metal ion's coordination environment. The position and number of these d-d bands provide crucial information about the geometry of the complex (e.g., octahedral, tetrahedral, or square planar). For example, studies on copper(II) complexes with related ligands have shown that a broad d-d transition band around 16393 cm⁻¹ can be indicative of a distorted octahedral geometry.

Magnetic susceptibility measurements complement the UV-Vis data by providing information on the number of unpaired electrons in the metal center. The effective magnetic moment (μ_eff), calculated from these measurements, helps to confirm the oxidation state of the metal and distinguish between different possible geometries (e.g., high-spin vs. low-spin octahedral or square planar vs. tetrahedral). For instance, Co(II) complexes with magnetic moments around 3.67 B.M. and Ni(II) complexes with moments of approximately 2.51 B.M. are typically assigned an octahedral geometry. In contrast, Zn(II) complexes are diamagnetic, which is consistent with their d¹⁰ electronic configuration.

Table 2: Representative Electronic Spectra and Magnetic Moment Data for Triazole-based Metal Complexes Data based on studies of related aminotriazole derivatives.

Complex Electronic Transitions (d-d) (cm⁻¹) Magnetic Moment (μ_eff) (B.M.) Proposed Geometry
Co(II) Complex~10730, ~15390, ~19540~3.67Octahedral
Ni(II) Complex~9850, ~13700, ~24500~2.51Octahedral
Cu(II) Complex~16390~1.58Distorted Octahedral
Zn(II) ComplexNo d-d transitionsDiamagneticTetrahedral

This interactive table summarizes typical electronic and magnetic data used to infer the geometry of metal complexes.

X-ray Crystallographic Studies of this compound Metal Complexes

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a metal complex, providing unequivocal information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

While crystal structures for metal complexes of this compound itself are not readily found, extensive crystallographic work has been performed on complexes of its close derivatives, such as 3-amino-1H-1,2,4-triazole-5-carboxylic acid (H₂atrc). mdpi.comnih.gov These studies reveal how the ligand can coordinate to metal centers through various donor atoms, including the nitrogen atoms of the triazole ring and the oxygen atoms of substituent groups. mdpi.com

For example, the structural analysis of metal complexes with H₂atrc has shown the formation of discrete mononuclear units, one-dimensional polymeric chains, and even two-dimensional layered structures, depending on the metal ion and reaction conditions. mdpi.com In the complex [Zn(Hatrc)₂(H₂O)], the zinc center is coordinated by two deprotonated H₂atrc ligands and a water molecule. mdpi.com Such studies confirm the coordinating atoms, the geometry around the metal center (e.g., tetrahedral, octahedral), and how individual complex units are assembled into larger supramolecular architectures through hydrogen bonding. mdpi.comnih.gov This detailed structural information is invaluable for understanding the properties and potential applications of these materials.

Table 3: Selected Crystallographic Data for a Representative Metal Complex of a 3-Amino-1,2,4-triazole Derivative Data based on the [Mn(atrc)(H₂O)]n·nH₂O complex, a derivative of the target compound. mdpi.com

Parameter Value
Chemical FormulaC₃H₅MnN₄O₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.3585 (4)
b (Å)10.7496 (5)
c (Å)7.3971 (4)
β (°)96.069 (2)
Volume (ų)660.71 (6)
Coordination GeometryDistorted Octahedral

This interactive table presents key crystallographic parameters for a known metal complex containing a closely related aminotriazole ligand.

Advanced Materials and Energy Applications of 5 Amino 1,2 Dihydro 1,2,4 Triazol 3 One and Its Derivatives

Research in Energetic Materials

The quest for high-performance, insensitive energetic materials is a major focus of modern defense and aerospace research. 5-amino-1,2-dihydro-1,2,4-triazol-3-one serves as a crucial building block in the synthesis of a new generation of energetic materials, prized for their favorable combination of power and stability. energetic-materials.org.cnresearchgate.net

Exploration of High Density and Low Sensitivity Characteristics

A key challenge in the development of energetic materials is achieving a balance between high energy output and low sensitivity to accidental detonation from stimuli such as impact, friction, or electrostatic discharge. Derivatives of this compound have shown considerable promise in this area. The inherent stability of the triazole ring, combined with the presence of amino groups, contributes to the formation of extensive hydrogen bonding networks in the crystalline structure. rsc.org This strong intermolecular interaction leads to higher crystal densities, a critical factor for achieving high detonation performance.

Evaluation of Thermal Stability and Detonation Parameters

High thermal stability is a prerequisite for the practical application of energetic materials, ensuring their safety during storage and handling. Derivatives of this compound often exhibit excellent thermal stability, with some energetic salts showing decomposition temperatures as high as 407°C. rsc.org For example, 3,4-diamino-5-(3,4-diamino-1,2,4-triazol-5-yl)-1,2,4-triazolium perchlorate (B79767) and its nitrate (B79036) salt exhibit high thermal decomposition temperatures of 338.3 °C and 289.8 °C, respectively. energetic-materials.org.cn

The detonation performance of these materials is equally impressive. Detonation velocity and pressure are key metrics for the effectiveness of an explosive. Many derivatives of this compound have calculated detonation velocities and pressures that are comparable to or even exceed those of conventional explosives like TNT and RDX. rsc.orgresearchgate.net For instance, certain energetic salts of 5-amino-3-hydrazinyl-1H-1,2,4-triazole have shown detonation velocities exceeding 9000 m/s and detonation pressures of up to 37.4 GPa. bohrium.com

Detonation Parameters of Selected 5-amino-1,2,4-triazol-3-one Derivatives

CompoundDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Reference
5-amino-3-nitro-1,2,4-triazole (ANTA)1.819~8460- researchgate.net
Bis(5-amino-1,2,4-triazol-3-yl)methane (BATZM)-7954.87 ± 3.2925.72 ± 0.03 researchgate.net
Bis(5-amino-1,2,4-triazol-4-ium-3-yl)methane dinitrate-7927.47 ± 3.6327.50 ± 0.03 researchgate.net
5-amino-3-hydrazinyl-1H-1,2,4-triazolium diperchlorate-903137.4 bohrium.com
3,4-diamino-5-(3,4-diamino-1,2,4-triazol-5-yl)-1,2,4-triazolium perchlorate-8308- energetic-materials.org.cn

Strategies for Enhancing Energetic Performance through High Nitrogen Content and Endothermic Formation

A primary strategy for developing advanced energetic materials is to maximize their nitrogen content. High-nitrogen compounds release a large amount of energy upon decomposition, forming the highly stable dinitrogen molecule (N₂). The 1,2,4-triazole (B32235) ring is an excellent backbone for constructing such materials due to its inherent high nitrogen percentage. researchgate.net

Furthermore, compounds with a high positive enthalpy of formation are desirable as they release more energy upon detonation. The synthesis of energetic salts and the introduction of functional groups such as nitro (-NO₂) and azido (B1232118) (-N₃) groups are effective strategies for increasing both the nitrogen content and the enthalpy of formation of this compound derivatives. energetic-materials.org.cnrsc.org These modifications lead to a significant enhancement in their energetic performance. researchgate.net The development of high-nitrogen energetic materials is a rapidly advancing field, with triazole-based compounds at the forefront of this research. rsc.org

General Contributions to Materials Science

Beyond their use in energetic materials, derivatives of this compound have demonstrated significant potential in other areas of materials science, most notably in the prevention of corrosion.

Investigation of Corrosion Inhibition Potential for Metallic Surfaces

Corrosion is a major issue that affects the longevity and reliability of metallic structures. Triazole derivatives have been extensively studied as effective corrosion inhibitors for a variety of metals and alloys, including steel and aluminum. mdpi.comresearchgate.net The mechanism of inhibition typically involves the adsorption of the triazole molecules onto the metal surface, forming a protective layer that prevents contact with the corrosive environment.

The nitrogen atoms in the triazole ring, along with other heteroatoms and π-electrons in the molecular structure, play a crucial role in the adsorption process. These features allow the inhibitor molecules to coordinate with the metal surface, blocking the active sites for corrosion. mdpi.com Studies have shown that even at low concentrations, triazole derivatives can achieve high inhibition efficiencies. For instance, some triazole derivatives have demonstrated over 95% corrosion inhibition for mild steel in acidic solutions. nih.govresearchgate.net The effectiveness of these inhibitors can be further enhanced by modifying their molecular structure to improve their adsorption characteristics on specific metal surfaces. Research is ongoing to develop new triazole-based inhibitors with even greater efficacy and for a wider range of applications, including for aluminum alloys. ijcsi.pro

Corrosion Inhibition Efficiency of Triazole Derivatives

InhibitorMetal/AlloyCorrosive MediumInhibition Efficiency (%)Reference
BenzotriazoleAA2024 Aluminium AlloyNeutral Chloride SolutionHigh
2-MercaptobenzothiazoleAA2024 Aluminium AlloyNeutral Chloride SolutionHigh
Tolyltriazole (TTA)Al-Cu, Al-Si-Cu, Al-Cu-Fe alloysHCl (pH=0.5), NaCl (pH=6 and 11)Up to 95% researchgate.net
Various 1,2,3-triazole derivativesMild Steel1% HCl>95% at 50 ppm nih.gov

Optical Properties Research

The optical properties of this compound have not been extensively reported in the scientific literature. While research into the optical characteristics of various triazole derivatives has been conducted, specific data regarding the UV-Vis absorption, photoluminescence, and other optical properties of this compound remains limited.

Studies on other triazole derivatives have shown that they can exhibit interesting photophysical properties, including fluorescence, which makes them potentially useful in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. mdpi.comacs.org The optical properties of these compounds are highly dependent on their specific molecular structure and the presence of various functional groups. Further research is needed to fully characterize the optical properties of this compound and to explore its potential applications in optoelectronics and other related fields.

Characterization and Theoretical Prediction of Nonlinear Optical Properties

The exploration of advanced materials for nonlinear optical (NLO) applications has identified this compound and its derivatives as a promising class of compounds. Their molecular structure, characterized by a nitrogen-rich heterocyclic ring system, provides a framework for significant electronic charge asymmetry and delocalization, which are key determinants of NLO activity. This section delves into the characterization techniques and theoretical models used to understand and predict the NLO properties of these materials.

The investigation into the NLO properties of these compounds involves both experimental characterization and theoretical prediction, which, when used in conjunction, provide a comprehensive understanding of their potential. Experimental techniques, most notably the Z-scan method, are employed to directly measure the nonlinear absorption and refraction of the materials. rp-photonics.comwikipedia.org Theoretical calculations, on the other hand, offer predictive insights into the molecular-level origins of the NLO response, guiding the synthesis of new derivatives with enhanced properties. researchgate.netnih.gov

Experimental Characterization using Z-scan Technique

The Z-scan technique is a widely used experimental method to determine the magnitude and sign of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material. rp-photonics.comwikipedia.org The technique involves translating a sample through the focal point of a focused laser beam and measuring the transmitted intensity through a finite aperture in the far field ("closed-aperture" Z-scan) or the total transmitted intensity ("open-aperture" Z-scan).

A notable study on a derivative, 4-amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione (ANIT), utilized the Z-scan technique with nanosecond laser pulses at 532 nm to investigate its third-order NLO properties in a dimethylformamide (DMF) solution. researchgate.net The open-aperture Z-scan data revealed the presence of two-photon absorption (TPA) at this wavelength. researchgate.net The key NLO parameters obtained for ANIT are summarized in the table below.

Experimental Nonlinear Optical Properties of 4-amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione (ANIT) researchgate.net
ParameterSymbolValueUnit
Nonlinear Absorption Coefficientβ2.99cm/GW
Nonlinear Refractive Indexn₂-2.53 × 10⁻¹¹esu
Magnitude of Effective Third-Order Susceptibility|χ⁽³⁾|2.72 × 10⁻¹³esu
Second-Order Hyperpolarizabilityγh0.281 × 10⁻³¹esu

The negative sign of the nonlinear refractive index indicates a self-defocusing effect in the material. researchgate.net The determined value of the coupling factor was found to be less than one, suggesting that the observed nonlinearity is predominantly electronic in origin. researchgate.net These findings highlight the potential of such triazole derivatives in optical limiting and switching applications. researchgate.net

Theoretical Prediction of NLO Properties

Theoretical calculations, primarily based on Density Functional Theory (DFT), have proven to be a powerful tool for predicting the NLO properties of 1,2,4-triazole derivatives and for understanding the structure-property relationships. researchgate.netnih.govacs.org These computational methods can calculate various parameters, including polarizability and hyperpolarizability, which are microscopic indicators of a material's NLO response.

For instance, theoretical studies have been conducted on 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives to elucidate their chemical and nonlinear optical properties. researchgate.net By optimizing the molecular structures using methods like B3LYP/6-311++G(d,p), researchers can calculate polarizability and assess the potential of these compounds as optical materials. researchgate.net

Further theoretical investigations into 3-(2/3/4-pyridyl)-4-amino-1,2,4-triazole-5-thiones have also been performed using DFT with the B3LYP method and a 6-311G(d,p) basis set to compute vibrational frequencies and NMR chemical shifts, which indirectly inform on the electronic distributions relevant to NLO properties. acs.org

First-principles calculations on 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione crystals, employing the full potential linear augmented plane wave (FPLAPW) method within DFT, have shown significant second harmonic generation. nih.gov The calculations, initiated from X-ray diffraction structural data, revealed that while there are several non-zero components of the second-order optical susceptibility, one component, χ⁽²⁾₁₁₁(ω), is dominant. nih.gov The calculated values for the total real part and the total absolute value of this component at zero frequency were found to be 0.097 x 10⁻⁷ esu. nih.gov

The following table presents a selection of theoretically predicted NLO parameters for different triazole derivatives from various studies.

Theoretical Nonlinear Optical Properties of Selected 1,2,4-Triazole Derivatives
CompoundMethodPredicted PropertyValueReference
3-phenylamino-4-phenyl-1,2,4-triazole-5-thioneDFT/FPLAPWSecond-Order Susceptibility (χ⁽²⁾₁₁₁(ω) at 0 Hz)0.097 x 10⁻⁷ esu nih.gov
4,5-dihydro-1H-1,2,4-triazol-5-one derivativesDFT/B3LYP/6-311++G(d,p)Polarizability calculationsEvaluated for optical material potential researchgate.net

These theoretical approaches are instrumental in screening potential candidate molecules for NLO applications by predicting their properties before their synthesis, thus saving significant time and resources. The synergy between theoretical predictions and experimental characterization is crucial for the rational design of novel this compound derivatives with tailored and enhanced nonlinear optical properties for advanced materials and energy applications.

Q & A

Q. What are the established synthetic routes for 5-amino-1,2-dihydro-1,2,4-triazol-3-one, and how can purity be optimized?

The synthesis typically involves multi-step reactions starting from semicarbazide derivatives. For example, 1,2-dihydro-1,2,4-triazol-3-one (TO), a precursor, is synthesized via condensation of semicarbazide with formic acid, followed by nitration or amination to introduce functional groups . Purification techniques such as recrystallization or column chromatography are critical for achieving high purity. Reaction conditions (e.g., temperature, solvent selection) must be tightly controlled to minimize byproducts like tautomers or oxidation derivatives .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key methods include:

  • FT-IR : Identifies functional groups (e.g., NH stretching at ~3200 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR resolve tautomeric forms and substitution patterns (e.g., NH protons appear as broad singlets) .
  • UV-Vis : Detects electronic transitions; shifts in absorption maxima (e.g., ~250–300 nm) indicate structural modifications or composite formation .
  • Mass spectrometry : Confirms molecular ion peaks and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Toxicity studies indicate the need for:

  • PPE : Gloves, lab coats, and eye protection to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of particulates.
  • Waste disposal : Follow EPA guidelines for azole derivatives, as metabolites like urazole may pose environmental risks .

Advanced Research Questions

Q. How does tautomerism influence the reactivity and stability of this compound?

Tautomerism (e.g., 1,3-proton shifts) alters electronic properties and reactivity. Computational methods like DFT (B3LYP/6-311++G(d,p)) predict thermodynamic stability: Boltzmann distributions show T4 (2,4-dihydro tautomer) as the most stable form . Experimental validation via X-ray crystallography or temperature-dependent NMR can resolve tautomeric populations .

Q. What computational strategies are effective for modeling interactions between this compound and biological targets?

  • Docking simulations : Use software like AutoDock to predict binding affinity with enzymes (e.g., nitroreductases) or receptors .
  • Molecular dynamics (MD) : Analyze stability of ligand-target complexes in solvent environments .
  • QSPR models : Correlate quantum chemical descriptors (e.g., HOMO-LUMO gaps) with bioactivity data .

Q. How can metabolic pathways of this compound be studied in vitro?

  • Rat liver microsomes : Incubate under aerobic/anaerobic conditions to identify metabolites (e.g., urazole and ATO via LC-MS) .
  • Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms to assess metabolic stability .

Q. What methodologies are used to evaluate the environmental impact of this compound?

  • Persistence studies : Measure degradation rates in soil/water using HPLC or GC-MS .
  • Ecototoxicity assays : Test acute/chronic effects on model organisms (e.g., Daphnia magna) per OECD guidelines .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for TO Derivatives

StepReagents/ConditionsYield (%)Purity OptimizationReference
TO SynthesisSemicarbazide + HCOOH, reflux68–75Recrystallization (EtOH)
AminationNH₃/NaN₃, 80°C60–70Column chromatography (SiO₂)

Q. Table 2: DFT-Calculated Properties of Tautomers

TautomerRelative Energy (kcal/mol)Dipole Moment (D)Dominant Form
T10.04.2Minor
T4-2.13.8Major (Boltzmann)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.